6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione
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Overview
Description
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a heterocyclic compound that contains a benzothiadiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione typically involves the bromination of 1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiadiazine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol or amine derivatives.
Scientific Research Applications
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The benzothiadiazine ring system can interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione: Lacks the bromine atom, which can affect its reactivity and biological activity.
6-chloro-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione: Similar structure with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
Uniqueness
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2763777-75-7 |
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Molecular Formula |
C9H11BrN2O2S |
Molecular Weight |
291.2 |
Purity |
95 |
Origin of Product |
United States |
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